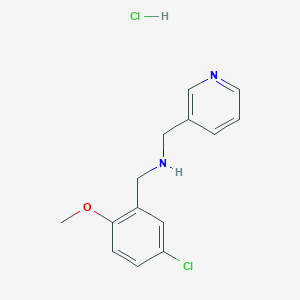
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as AGN-2979, is a small molecule compound that has potential therapeutic applications in various diseases. It is a selective agonist of the G protein-coupled receptor GPR84, which is expressed in immune cells and has been implicated in inflammation and autoimmune diseases.
Wirkmechanismus
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is a selective agonist of GPR84, a G protein-coupled receptor that is expressed in immune cells such as macrophages, dendritic cells, and T cells. Activation of GPR84 by this compound leads to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells such as macrophages and dendritic cells. In addition, this compound has been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for GPR84, which allows for the specific targeting of immune cells that express this receptor. However, one limitation of using this compound is its potential off-target effects on other receptors or signaling pathways, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and psoriasis. Another direction is to study its mechanism of action in more detail, including the downstream signaling pathways that are activated by GPR84. Additionally, the development of more selective GPR84 agonists may provide new insights into the role of this receptor in immune cell function and disease pathogenesis.
Synthesemethoden
The synthesis of (5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride involves several steps, starting with the reaction of 5-chloro-2-methoxybenzyl chloride with 3-pyridinemethanol in the presence of a base such as potassium carbonate to form the intermediate (5-chloro-2-methoxybenzyl)(3-pyridinyl)methanol. This intermediate is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with (R)-2-amino-1-propanol in the presence of a base such as triethylamine to form this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
(5-chloro-2-methoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-5-4-13(15)7-12(14)10-17-9-11-3-2-6-16-8-11;/h2-8,17H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUEYOJCHBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

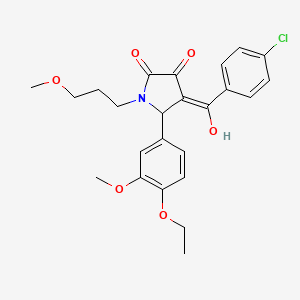
![3-hydroxy-3-{[methyl(3-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5416375.png)
![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)
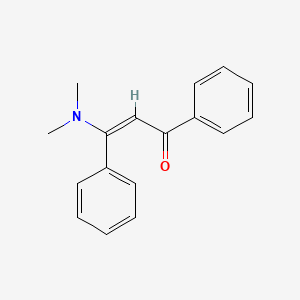
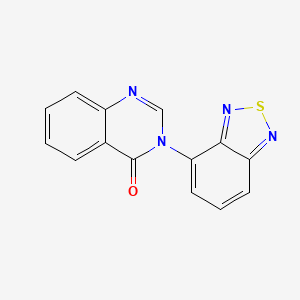
![4-hydroxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5416401.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![(3R)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5416409.png)
![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)
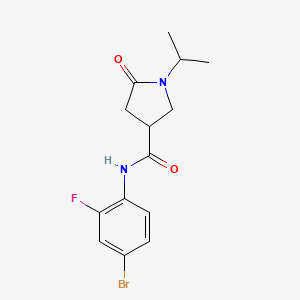
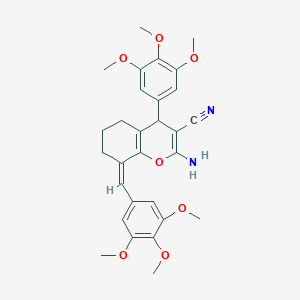
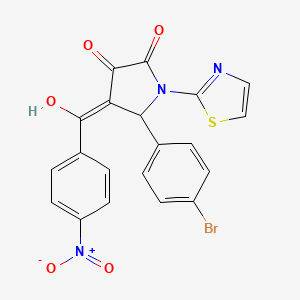
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416481.png)